L-Cysteate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6NO5S- |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(2R)-2-azaniumyl-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/p-1/t2-/m0/s1 |
InChI Key |
XVOYSCVBGLVSOL-REOHCLBHSA-M |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])S(=O)(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])S(=O)(=O)[O-] |
Origin of Product |
United States |
Biological Occurrence and Distribution of L Cysteate
Presence in Prokaryotic Organisms
L-Cysteate is found in numerous bacteria, where it can serve as a source of sulfur, carbon, or nitrogen for growth. d-nb.infonih.gov
Bacterial Systems
Many aerobic and anaerobic bacteria are known to dissimilate this compound. d-nb.infonih.gov
Escherichia coli: Escherichia coli can utilize this compound as a sole sulfur source for growth. d-nb.infonih.govoup.com Oxygenolytic desulfonation of this compound occurs in E. coli. d-nb.infonih.gov Studies have shown that the use of this compound as a sulfur source in E. coli is dependent on the presence of ssuEADCB gene products, which are involved in alkanesulfonate uptake and desulfonation. oup.com this compound is also considered an Escherichia coli metabolite. nih.govatamankimya.com
Silicibacter pomeroyi: The aerobic, marine bacterium Silicibacter pomeroyi DSS-3T can quantitatively utilize this compound as a sole source of carbon and energy for growth. d-nb.infonih.gov In S. pomeroyi, the desulfonation of this compound involves a novel enzyme, this compound sulfo-lyase (CuyA). d-nb.infonih.govexpasy.orgqmul.ac.uk This enzyme, a pyridoxal (B1214274) 5'-phosphate-coupled desulfonative enzyme, releases pyruvate (B1213749), sulfite (B76179), and ammonium (B1175870) from this compound. d-nb.infoqmul.ac.uk While initially reported as an this compound sulfo-lyase, experimental evidence suggests that the CuyA homolog in S. pomeroyi displays a strong selectivity for D-cysteate over this compound, similar to the enzyme found in Bilophila wadsworthia. nih.govresearchgate.net The gene cuyZ, encoding a putative sulfite exporter, is co-transcribed with cuyA in S. pomeroyi. d-nb.info
Bilophila wadsworthia: Bilophila wadsworthia RZATAU, a sulfite-reducing bacterium, can metabolize this compound, utilizing it as a terminal electron acceptor to yield sulfide (B99878) and acetate. nih.govuni-konstanz.ded-nb.info A dissimilatory pathway for this compound in B. wadsworthia RZATAU involves the isomerization of this compound to D-cysteate by a cysteate racemase (BwCuyB), followed by cleavage of D-cysteate into pyruvate, ammonia (B1221849), and sulfite by a D-cysteate sulfo-lyase (BwCuyA). nih.govresearchgate.net BwCuyA exhibits a strong selectivity for D-cysteate over this compound. nih.govresearchgate.net Growth of B. wadsworthia with cysteate leads to the production of H2S and the induction of BwCuyA. nih.govresearchgate.net
Paracoccus pantotrophus: Paracoccus pantotrophus NKNCYSA utilizes this compound as a sole source of carbon and energy for growth under both oxic and anoxic conditions, with nitrate (B79036) or molecular oxygen as the terminal electron acceptor. uni-konstanz.deresearchgate.netdsmz.de The degradation pathway in P. pantotrophus involves the transport of cysteate into the cell, transamination to 3-sulfopyruvate, reduction to 3-sulfolactate, and subsequent cleavage of the C-sulfonate bond by sulfolactate sulfo-lyase (SuyAB) to yield sulfite and pyruvate. uni-konstanz.ded-nb.inforesearchgate.net The organism excretes sulfate (B86663), which is generated from sulfite by a sulfite dehydrogenase. uni-konstanz.de
Other Bacteria: this compound has also been found in Staphylococcus aureus and Bacillus subtilis. d-nb.infonih.gov Many other aerobic and anaerobic bacteria have the ability to dissimilate cysteate. d-nb.infonih.gov
Marine Microorganisms
This compound is present in marine microorganisms, including phytoplankton and cyanobacteria. nih.govfrontiersin.org
Phytoplankton and Cyanobacteria: Cysteate has been detected at micromolar to sub-millimolar levels in various eukaryotic phytoplankton and cyanobacteria. nih.govfrontiersin.org In marine phytoplankton, this compound has been proposed as an intermediate in the biosynthesis of various sulfonate osmolytes, such as taurine (B1682933), isethionate, dihydroxypropanesulfonate (DHPS), and sulfolactate. nih.govresearchgate.net Most phytoplankton and cyanobacteria contain micromolar concentrations of cysteate, suggesting it may serve as a common intermediate in sulfonate metabolism. frontiersin.orgresearchgate.net Some eukaryotic phytoplankton lineages possess homologues to the serine dehydratase gene, which is required to convert serine into aminoacrylate, a precursor to cysteate. sci-hub.se
Occurrence in Eukaryotic Organisms (Non-Human Clinical Focus)
This compound is found in eukaryotic organisms in non-human contexts.
Animal Systems
This compound occurs in some animal systems.
Mammalian Cells: this compound is a zwitterionic sulfonate that plays a vital role as an osmolyte in various mammalian cell types. nih.gov
Cats: In cats, dietary this compound has been shown to serve as a precursor for the biosynthesis of taurine. nih.govebi.ac.ukresearchgate.net Studies feeding cats diets with varying concentrations of cysteic acid demonstrated a positive correlation between dietary cysteic acid concentration and taurine concentrations in plasma and whole blood. ebi.ac.uk
Invertebrate Systems
This compound has been observed in invertebrate systems, particularly in neurons. biologists.com
Insect Neurons: this compound shows agonist-like activity on invertebrate excitatory amino acid receptors. biologists.com It may be relatively more active on preparations from invertebrates than from vertebrates. biologists.com this compound is similar in potency to L-aspartate on snail neurons. biologists.com Binding studies also indicate a relatively high affinity for this compound in insect nervous tissue. biologists.com this compound produces a small depolarizing response of similar time course to that produced by L-glutamate on the cell body membrane of an identified insect motor neuron in the cockroach Periplaneta americana. biologists.comresearchgate.net
Environmental Presence
This compound is also found in the environment.
Spider Webs: Extracellularly, this compound is described as a component of spiders' webs. uni-konstanz.ded-nb.infonih.gov
Weathered Wool: this compound was first recognized as a natural product in 1946 when it was discovered as a product of the weathering of wool. uni-konstanz.ded-nb.infonih.govrcsb.org It occurs normally in the outer part of sheep's fleece exposed to light and weather. rcsb.orgdrugbank.com
Metabolic Pathways and Biotransformations of L Cysteate
Biosynthetic Routes
L-Cysteate can be synthesized through the oxidation of L-cysteine and serves as a precursor for the biosynthesis of other sulfonates, including taurine (B1682933), sulfonolipid capnine (B1220359), dihydroxypropanesulfonate (DHPS), and sulfolactate.
This compound is generated by the oxidation of L-cysteine, where the thiol group of cysteine is fully oxidized to a sulfonic acid or sulfonate group. ebi.ac.ukatamankimya.comwikipedia.org This conversion represents a significant step in the metabolism of cysteine. While the primary oxidative metabolite of L-cysteine in mammals is typically L-cysteine sulfinate, this compound can also be produced, although it is considered less common and can occur non-enzymatically through interaction with oxidizing agents. nih.govnih.gov In some contexts, such as weathered wool, this oxidation is a product of environmental exposure. nih.govd-nb.info
This compound serves as a key intermediate in the biosynthesis of various sulfonated compounds across different organisms.
In microalgae, this compound is a known biosynthetic precursor to taurine. ebi.ac.ukatamankimya.comwikipedia.org This pathway, sometimes referred to as the serine/sulfate (B86663) pathway, involves the incorporation of sulfur from sulfate into the carbon backbone of L-serine, leading to the formation of cysteate, which is then decarboxylated to produce taurine. researchgate.netunl.edu Research in microalgae species like Chlamydomonas reinhardtii and Tetraselmis sp. has shown that supplementation with sulfate and serine can increase levels of cysteate and taurine, supporting this pathway. researchgate.netunl.edu
While the primary route for taurine biosynthesis in most animals is via cysteine sulfinate, this compound has been shown to serve as a precursor for taurine in specific mammalian systems, such as cats. ebi.ac.uknih.gov Studies have demonstrated a positive correlation between dietary this compound concentration and taurine levels in plasma, whole blood, and urine in cats. ebi.ac.uk This suggests an alternative or supplementary pathway for taurine production in these animals, potentially involving the decarboxylation of cysteate, possibly catalyzed by enzymes like cysteine sulfinate decarboxylase or glutamate (B1630785) decarboxylase 1. atamankimya.comnih.gov
In certain bacteria belonging to the phylum Bacteroidetes, this compound acts as an intermediate in the biosynthesis of the sulfonolipid capnine. nih.govresearchgate.net Capnine and its derivatives are unusual lipids found in the outer membranes of these bacteria and are essential for processes like gliding motility. nih.govresearchgate.netnih.govillinois.edu The biosynthesis of capnine is structurally similar to the sphingolipid pathway. nih.govillinois.edu Key enzymes involved include cysteate synthase (CapA), which catalyzes the formation of cysteate from O-phospho-L-serine and sulfite (B76179), and cysteate-C-fatty acyltransferase (CapB), which catalyzes the condensation of cysteate with a fatty acyl-CoA to form 3-ketocapnine, an intermediate subsequently reduced to capnine by CapC. nih.govillinois.edugenizer.comlenus.ie Homologs of these enzymes are found in various Bacteroidetes species, highlighting the widespread nature of this biosynthetic route. nih.govillinois.edu
This compound is involved in the interconversion pathways of other C₃-sulfonates, namely dihydroxypropanesulfonate (DHPS) and sulfolactate. Sulfolactate and DHPS are significant organosulfur compounds, often arising from the degradation of sulfoquinovosyl diacylglycerol (SQDG), a sulfolipid found in photosynthetic organisms. frontiersin.orgrsc.orgresearchgate.netwikipedia.org
In some bacterial degradation pathways of sulfolactate, this compound can be formed. One such pathway involves the oxidation of sulfolactate to sulfopyruvate (B1220305), followed by transamination of sulfopyruvate to this compound. frontiersin.orgresearchgate.net This reaction can be catalyzed by enzymes like sulfolactate dehydrogenase and a cysteate aminotransferase or aspartate:2-oxoglutarate aminotransferase. frontiersin.orgresearchgate.net Subsequently, this compound can be desulfonated by this compound sulfo-lyase (CuyA) to yield pyruvate (B1213749) and sulfite. frontiersin.orgresearchgate.net This demonstrates a link between the catabolism of sulfolactate and the formation and subsequent degradation of this compound.
Role as a Precursor for other Sulfonates
Sulfonolipid Capnine Biosynthesis in Bacteroidetes
Catabolic and Dissimilatory Pathways
This compound can be degraded by various microorganisms, serving as a source of sulfur, carbon, nitrogen, and energy. nih.govd-nb.info These catabolic and dissimilatory pathways play crucial roles in the mineralization of organosulfur compounds in different environments. nih.gov
One well-studied dissimilatory pathway for this compound occurs in the nitrate-reducing bacterium Paracoccus pantotrophus. In this organism, this compound is initially converted to 3-sulfopyruvate via an (R)-cysteate: 2-oxoglutarate aminotransferase. nih.govuni-konstanz.deportlandpress.commicrobiologyresearch.org 3-Sulfopyruvate is then reduced to 3-sulfolactate by an NADH-dependent sulfolactate dehydrogenase. nih.govuni-konstanz.demicrobiologyresearch.org Finally, a 3-sulfolactate sulfo-lyase (SuyAB) cleaves the C-S bond of 3-sulfolactate, yielding sulfite and pyruvate. nih.govd-nb.infouni-konstanz.deportlandpress.commicrobiologyresearch.org The resulting sulfite can be further oxidized to sulfate. uni-konstanz.deportlandpress.com
Another dissimilatory pathway, observed in bacteria like Bilophila wadsworthia, involves the isomerization of this compound to D-cysteate by a cysteate racemase (CuyB). nih.govresearchgate.netnih.gov Subsequently, a D-cysteate sulfo-lyase (CuyA) cleaves D-cysteate into pyruvate, ammonia (B1221849), and sulfite. nih.govresearchgate.netnih.gov This highlights the importance of stereochemistry in the microbial metabolism of C₃ sulfonates. nih.gov
This compound can also serve as an electron acceptor for certain sulfate- or sulfite-reducing bacteria, with the sulfonate sulfur being recovered as sulfide (B99878). uni-konstanz.de In these anaerobic degradation processes, the carbon from cysteate can be converted largely to acetate. uni-konstanz.de
The dissimilation of cysteate can lead to the excretion of inorganic sulfur species, such as sulfite or sulfate, and ammonium (B1175870) ions, which are presumably mechanisms for maintaining cellular homeostasis. uni-konstanz.deuni-konstanz.de
Summary of this compound Metabolic Pathways
| Pathway Type | Organisms Involved | Key Steps | End Products (Sulfur) |
| Biosynthesis | |||
| Oxidation of L-Cysteine | Various (Mammals, Microorganisms, Environmental) | Oxidation of thiol group to sulfonic acid/sulfonate | This compound |
| Taurine Biosynthesis | Microalgae, Specific Mammals (e.g., cats) | From Sulfate and Serine (Microalgae); Decarboxylation of this compound | Taurine |
| Capnine Biosynthesis | Bacteroidetes bacteria | From O-phospho-L-serine and Sulfite (via CapA); Condensation with fatty acyl-CoA (via CapB) | Capnine |
| DHPS/Sulfolactate Interconversion | Bacteria | Transamination of Sulfopyruvate (derived from Sulfolactate) | This compound |
| Catabolism/Dissimilation | |||
| Paracoccus pantotrophus Pathway | Paracoccus pantotrophus | Transamination to 3-Sulfopyruvate; Reduction to 3-Sulfolactate; Cleavage to Pyruvate and Sulfite (via SuyAB) | Sulfite (oxidized to Sulfate) |
| Bilophila wadsworthia Pathway | Bilophila wadsworthia, Silicibacter pomeroyi | Isomerization to D-Cysteate (via CuyB); Cleavage to Pyruvate, Ammonia, and Sulfite (via CuyA) | Sulfite |
| Anaerobic Degradation | Sulfate-reducing and Sulfite-reducing bacteria | This compound as electron acceptor | Sulfide |
Detailed Research Findings:
Research on Paracoccus pantotrophus demonstrated the enzymatic steps and intermediates involved in cysteate dissimilation, including the identification of an (R)-cysteate: 2-oxoglutarate aminotransferase and 3-sulfolactate sulfo-lyase (SuyAB). nih.govuni-konstanz.demicrobiologyresearch.org
Studies in Bilophila wadsworthia revealed a novel pathway involving a cysteate racemase (CuyB) and a D-cysteate sulfo-lyase (CuyA), highlighting the stereospecificity of the latter enzyme for D-cysteate. nih.govresearchgate.netnih.gov Homologs of CuyA and CuyB are found in diverse bacteria, suggesting this pathway is widespread. nih.govresearchgate.netnih.gov
Biochemical characterization of enzymes in Bacteroidetes species like Capnocytophaga ochracea and Alistipes finegoldii has elucidated the initial steps of capnine biosynthesis, confirming this compound as a key intermediate formed by cysteate synthase (CapA). nih.govillinois.edugenizer.comlenus.ie
Investigations into taurine biosynthesis in microalgae have provided evidence for the serine/sulfate pathway, where this compound is formed and subsequently decarboxylated to taurine. researchgate.netunl.edu
Data Table Example (Illustrative based on search results):
| Organism | Metabolic Role of this compound | Key Enzymes Involved (Examples) | Relevant Pathway |
| Paracoccus pantotrophus | Catabolism/Dissimilation | (R)-cysteate: 2-oxoglutarate aminotransferase, SuyAB | This compound to 3-Sulfolactate to Pyruvate + Sulfite |
| Bilophila wadsworthia | Catabolism/Dissimilation | CuyB (Racemase), CuyA (D-cysteate sulfo-lyase) | This compound to D-Cysteate to Pyruvate + Ammonia + Sulfite |
| Capnocytophaga ochracea | Biosynthesis (Capnine) | CapA (Cysteate synthase), CapB | O-phospho-L-serine + Sulfite to this compound to Capnine |
| Microalgae | Biosynthesis (Taurine) | Cysteate decarboxylase (proposed) | This compound to Taurine |
| Cats | Biosynthesis (Taurine) | Cysteine sulfinate decarboxylase, Glutamate decarboxylase 1 (proposed) | This compound to Taurine |
| Silicibacter pomeroyi | Catabolism/Dissimilation (via D-cysteate) | CuyA (D-cysteate sulfo-lyase) | This compound to D-Cysteate to Pyruvate + Ammonia + Sulfite |
Aerobic Degradation Mechanisms
Aerobic bacteria can degrade this compound through different mechanisms, primarily involving the cleavage of the carbon-sulfur bond d-nb.inforesearchgate.net.
Direct C-S Cleavage (e.g., via this compound sulfo-lyase)
One aerobic degradation pathway involves the direct cleavage of the C-S bond in this compound catalyzed by enzymes such as this compound sulfo-lyase (CuyA) d-nb.infonih.govcreative-enzymes.com. This enzyme is a pyridoxal (B1214274) 5′-phosphate-coupled protein nih.govcreative-enzymes.com. The reaction catalyzed by this compound sulfo-lyase yields pyruvate, sulfite, and ammonium d-nb.infonih.govcreative-enzymes.com. The mechanism involves the release of hydrogensulfite and an unstable enamine product that tautomerizes to an imine form, which then undergoes hydrolytic deamination to form pyruvate and ammonia creative-enzymes.com. This enzyme has been studied in marine bacterium Silicibacter pomeroyi DSS-3 d-nb.infonih.govcreative-enzymes.com. While initially reported as an this compound sulfo-lyase, experiments have indicated that the homolog in Bilophila wadsworthia (BwCuyA) and Silicibacter pomeroyi (SpCuyA) display a strong selectivity for D-cysteate over this compound, suggesting a potential role for racemization in this pathway in some organisms nih.govnih.govresearchgate.net.
The reaction catalyzed by this compound sulfo-lyase can be summarized as follows: this compound + H₂O → Hydrogensulfite + Pyruvate + NH₃ creative-enzymes.com
Data on the kinetic properties of this compound sulfo-lyase from Silicibacter pomeroyi DSS-3 show a Km value for this compound of 11.7 mM d-nb.infonih.gov. The enzyme can also catalyze the D-cysteine desulphhydrase reaction d-nb.infonih.gov.
Transamination to 3-Sulfopyruvate and Subsequent Conversion (e.g., via 3-sulfolactate sulfo-lyase)
Another aerobic degradation pathway for this compound involves initial transamination d-nb.infouni-konstanz.de. In bacteria like Paracoccus pantotrophus NKNCYSA, this compound is first transaminated to 3-sulfopyruvate by an this compound:2-oxoglutarate aminotransferase d-nb.infouni-konstanz.de. This reaction utilizes 2-oxoglutarate as the amino group acceptor uni-konstanz.demicrobiologyresearch.org.
The 3-sulfopyruvate is subsequently reduced to 3-sulfolactate by an NAD-linked sulfolactate dehydrogenase d-nb.infouni-konstanz.de. Finally, a 3-sulfolactate sulfo-lyase (SuyAB) cleaves the C-S bond of 3-sulfolactate, yielding pyruvate and sulfite d-nb.infouni-konstanz.deportlandpress.com. The sulfite can then be oxidized to sulfate by a sulfite dehydrogenase and excreted d-nb.infouni-konstanz.deportlandpress.com.
The key steps in this pathway are: this compound + 2-oxoglutarate → 3-Sulfopyruvate + Glutamate uni-konstanz.demicrobiologyresearch.org 3-Sulfopyruvate + NADH + H⁺ → 3-Sulfolactate + NAD⁺ d-nb.infouni-konstanz.de 3-Sulfolactate → Pyruvate + Sulfite d-nb.infouni-konstanz.deportlandpress.com Sulfite + ½ O₂ → Sulfate d-nb.infouni-konstanz.deportlandpress.com
The this compound:2-oxoglutarate aminotransferase and sulfolactate dehydrogenase have been detected in cell-free extracts of P. pantotrophus NKNCYSA uni-konstanz.demicrobiologyresearch.org. The 3-sulfolactate sulfo-lyase in P. pantotrophus NKNCYSA is an inducible enzyme uni-konstanz.de.
Anaerobic Degradation Mechanisms
Anaerobic bacteria, including sulfate- and sulfite-reducing bacteria, can also degrade this compound nih.govnih.govuni-konstanz.de. These pathways can differ from aerobic mechanisms.
Utilization as Electron Acceptor by Sulfate- and Sulfite-Reducing Bacteria
This compound can serve as an electron acceptor for some sulfate- or sulfite-reducing bacteria nih.govuni-konstanz.de. In these processes, the sulfonate sulfur is typically recovered as sulfide uni-konstanz.de. For example, the sulfite-reducing bacterium Bilophila wadsworthia can metabolize sulfonates, including this compound, to generate sulfite as a terminal electron acceptor nih.govnih.gov. The resulting formation of H₂S is observed during growth with cysteate as the electron acceptor nih.govnih.gov.
Isomerization by Cysteate Racemase (e.g., L- to D-cysteate)
In some anaerobic bacteria, such as Bilophila wadsworthia, the degradation of this compound involves an initial isomerization step catalyzed by a cysteate racemase (e.g., BwCuyB) nih.govnih.gov. This enzyme converts this compound to D-cysteate nih.govnih.gov. The resulting D-cysteate is then subject to further breakdown, for instance, by a D-cysteate sulfo-lyase nih.govnih.gov. This suggests that racemization is a crucial step in the anaerobic dissimilation of this compound in these organisms nih.govnih.gov.
Microbial Sulfur Assimilation and Mineralization
This compound, a sulfonate compound, serves as a sulfur source and is subject to mineralization by various microorganisms. Microbial degradation of this compound plays a crucial role in the biogeochemical sulfur cycle, converting organic sulfur into inorganic forms like sulfite or sulfate, and sometimes sulfide. Diverse bacterial species have developed specific enzymatic pathways to cleave the stable carbon-sulfur bond present in sulfonates like this compound.
Research has elucidated several distinct pathways for this compound dissimilation in bacteria. One well-studied pathway exists in the sulfite-reducing bacterium Bilophila wadsworthia, a common human intestinal pathobiont. B. wadsworthia can metabolize a variety of sulfonates, including this compound, utilizing them as terminal electron acceptors to produce hydrogen sulfide (H₂S) nih.govnih.govresearchgate.net. The dissimilation of this compound in B. wadsworthia RZATAU involves a two-step process. Initially, this compound is isomerized to D-cysteate by a cysteate racemase (BwCuyB). Subsequently, a D-cysteate sulfo-lyase (BwCuyA) cleaves D-cysteate into pyruvate, ammonia, and sulfite nih.govresearchgate.net. Notably, BwCuyA exhibits a strong selectivity for D-cysteate over this compound nih.govresearchgate.net. The sulfite generated can then be reduced to H₂S, a process implicated in inflammatory conditions nih.gov. Homologs of BwCuyA and BwCuyB have been identified in other bacteria, including many sulfate- and sulfite-reducing bacteria, suggesting the prevalence of this degradation mechanism in different anaerobic environments nih.govresearchgate.net.
In contrast to the pathway in B. wadsworthia, the aerobic marine bacterium Silicibacter pomeroyi DSS-3T degrades this compound via a different mechanism. S. pomeroyi can utilize this compound as a sole source of carbon and energy d-nb.infonih.govportlandpress.com. In this organism, a pyridoxal 5′-phosphate-coupled enzyme, this compound sulfo-lyase (CuyA), is reported to directly cleave the C-S bond of this compound, yielding sulfite and 2-aminoacrylate nih.govd-nb.info. The 2-aminoacrylate then tautomerizes to 2-iminopropanoate, which is subsequently hydrolyzed to pyruvate and ammonium nih.gov. While an earlier report suggested S. pomeroyi CuyA acted directly on this compound, later studies with recombinant protein confirmed a strong selectivity for D-cysteate, similar to BwCuyA, implying the potential involvement of a racemase in this organism as well nih.govnih.gov. The sulfonate moiety is primarily recovered as sulfite, with a smaller portion appearing as sulfate d-nb.infonih.gov. The ammonium ion is also released into the growth medium d-nb.infonih.gov.
Another pathway for this compound degradation has been described in the nitrate-reducing facultative aerobic bacterium Paracoccus pantotrophus NKNCYSA. This organism can degrade cysteate, taurine, and other sulfonates under nitrate-reducing conditions, recovering the sulfono moiety as sulfate and the amino group as ammonia microbiologyresearch.orgnih.gov. In P. pantotrophus, this compound is initially converted to 3-sulfopyruvate by an (R)-cysteate:2-oxoglutarate aminotransferase. 3-sulfopyruvate is then reduced to 3-sulfolactate by an NADH-dependent sulfolactate dehydrogenase. Finally, the C-S bond of 3-sulfolactate is cleaved by a 3-sulfolactate sulfo-lyase (SuyAB), producing sulfite and pyruvate nih.govuni-konstanz.de. The sulfite is subsequently oxidized to sulfate by a sulfite dehydrogenase and excreted uni-konstanz.de.
Escherichia coli strains have also demonstrated the ability to utilize this compound as a sole sulfur source for growth oup.comnih.gov. This sulfur assimilation is dependent on the ssuEADCB operon, which encodes an alkanesulfonate uptake system (SsuABC) and a two-component monooxygenase (SsuDE) oup.comnih.gov. SsuD is postulated to be responsible for the desulfonation of this compound in E. coli, releasing sulfite oup.com. Studies have shown that the ability to utilize this compound as a sulfur source can be gained through increased expression of the ssu genes oup.comnih.gov.
Anaerobic fermentation of cysteate has also been observed in a Desulfovibrio sp. isolated from a sludge digestor. This strictly anaerobic bacterium ferments cysteate to acetate, ammonia, and equimolar amounts of sulfide and sulfate d-nb.info. This represents a novel process where the sulfonate sulfur is disproportionated into both reduced (sulfide) and oxidized (sulfate) forms d-nb.info.
The mineralization of this compound thus occurs through diverse microbial pathways, involving different enzymatic strategies for C-S bond cleavage and resulting in the release of sulfur as sulfite, sulfate, or sulfide, contributing significantly to the cycling of sulfur in various environments.
Here is a summary of this compound degradation pathways in selected bacteria:
| Bacterium | Oxygen Requirement | Key Initial Enzyme(s) | Mineralization Product(s) | References |
| Bilophila wadsworthia | Anaerobic | Cysteate racemase (BwCuyB), D-cysteate sulfo-lyase (BwCuyA) | Sulfite (reduced to H₂S) | nih.govnih.govresearchgate.net |
| Silicibacter pomeroyi | Aerobic | This compound sulfo-lyase (CuyA) | Sulfite (largely), Sulfate | nih.govd-nb.infonih.govportlandpress.com |
| Paracoccus pantotrophus | Facultative Aerobic | This compound:2-oxoglutarate aminotransferase, 3-sulfolactate sulfo-lyase (SuyAB) | Sulfate | nih.govmicrobiologyresearch.orgnih.govuni-konstanz.de |
| Escherichia coli | Facultative Aerobic | Alkanesulfonate monooxygenase (SsuD) | Sulfite | oup.comnih.gov |
| Desulfovibrio sp. | Strictly Anaerobic | Not fully characterized | Sulfide, Sulfate | d-nb.info |
Enzymology of L Cysteate Metabolism
L-Cysteate Sulfo-lyases (CuyA)
This compound sulfo-lyase (EC 4.4.1.25), also known as this compound bisulfite-lyase (deaminating; pyruvate-forming) or CuyA, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the desulfonation and deamination of this compound. wikipedia.orgcreative-enzymes.comuniprot.org This reaction yields pyruvate (B1213749), sulfite (B76179), and ammonium (B1175870). wikipedia.orgcreative-enzymes.comuniprot.org CuyA is found in various bacteria that utilize cysteate. nih.govd-nb.info
Biochemical Characterization and Reaction Mechanisms
CuyA is a soluble, homomultimeric enzyme. nih.govd-nb.info For instance, CuyA from Silicibacter pomeroyi DSS-3 has a subunit molecular mass of approximately 39 kDa and a native molecular mass estimated at 100 ± 6 kDa, suggesting it functions as a trimer. nih.govd-nb.info The enzyme catalyzes a β-elimination of sulfite followed by deamination, a mechanism that falls within the standard reaction types involving PLP. nih.govd-nb.info
The reaction proceeds through several steps:
this compound binds to the enzyme, forming an external aldimine with the PLP cofactor. creative-enzymes.com
A β-elimination reaction occurs, releasing hydrogensulfite and generating an unstable enamine intermediate. wikipedia.orgcreative-enzymes.com
The enamine intermediate spontaneously tautomerizes to an imine form. wikipedia.orgcreative-enzymes.com
The imine undergoes spontaneous hydrolysis and deamination, yielding pyruvate and ammonia (B1221849). wikipedia.orgcreative-enzymes.com This deamination step can also be catalyzed by enzymes like 2-iminobutanoate/2-iminopropanoate deaminase. creative-enzymes.com
Co-factor Dependence (e.g., Pyridoxal 5'-Phosphate)
This compound sulfo-lyase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. creative-enzymes.comuniprot.orgnih.govd-nb.infoenzyme-database.org PLP is a versatile cofactor essential for a wide variety of enzymatic reactions involving amino acids, including eliminations, decarboxylations, and racemizations. frontiersin.orgbmbreports.orgnih.govwikipedia.org PLP functions by forming a Schiff base (aldimine) with the amino group of the substrate, which allows for the stabilization of carbanionic intermediates necessary for catalysis. frontiersin.orgbmbreports.orgwikipedia.org In CuyA, PLP is covalently bound to a conserved lysine (B10760008) residue in the active site, forming an internal aldimine. frontiersin.org Upon substrate binding, the internal aldimine is converted to an external aldimine with this compound. frontiersin.org While PLP is crucial for CuyA activity, studies on S. pomeroyi CuyA showed that adding exogenous PLP to crude extracts or purified protein did not increase activity, suggesting the enzyme was saturated with the cofactor under the experimental conditions. nih.govd-nb.info
Stereospecificity and Enantiomeric Preferences
While initially characterized as an this compound sulfo-lyase, recent research indicates that some enzymes classified as CuyA exhibit a strong preference for D-cysteate. researchgate.netnih.govnih.gov For example, Bilophila wadsworthia CuyA (BwCuyA) shows significantly higher activity with D-cysteate compared to this compound. researchgate.netnih.gov Re-testing of Silicibacter pomeroyi CuyA (SpCuyA), previously reported as an this compound sulfo-lyase, also demonstrated a strong selectivity for D-cysteate. researchgate.netnih.govnih.gov This suggests that in some organisms, this compound is first converted to D-cysteate by a racemase (CuyB) before being acted upon by CuyA. researchgate.netnih.govnih.gov Stereospecificity refers to a reaction mechanism where different stereoisomeric reactants lead to different stereoisomeric products, or which acts on only one stereoisomer. wikipedia.orgmasterorganicchemistry.com Stereoselectivity, on the other hand, is the preferential formation of one stereoisomer over another from a single reactant. masterorganicchemistry.comwikipedia.orgmsu.edu The strong preference of CuyA for D-cysteate indicates stereoselectivity towards the D-enantiomer. researchgate.netnih.govnih.gov
Enzyme Kinetics and Substrate Specificity
Enzyme kinetics studies provide insights into the catalytic efficiency and substrate preferences of enzymes. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), representing the turnover number. libretexts.orgias.ac.in The ratio kcat/Km is known as the specificity constant and is a measure of how effectively an enzyme catalyzes a reaction when the substrate concentration is low. libretexts.orgias.ac.innih.gov
For Silicibacter pomeroyi CuyA, the Km value for this compound was reported as 11.7 mM. nih.govd-nb.info This enzyme was also found to catalyze the D-cysteine desulphhydrase reaction, but L-cysteine sulphinate and 1-aminocyclopropane-1-carboxylate (ACC) were not substrates. nih.govd-nb.info Studies on BwCuyA revealed a 50-fold higher activity for D-cysteate than for this compound. nih.gov This highlights the importance of considering the stereoisomeric form of the substrate when studying the kinetics and specificity of CuyA enzymes. nih.gov
| Enzyme Source | Substrate | Km (mM) | Notes |
| Silicibacter pomeroyi | This compound | 11.7 | Also catalyzes D-cysteine desulphhydrase reaction; not active on L-cysteine sulphinate or ACC. nih.govd-nb.info |
| Bilophila wadsworthia | D-Cysteate | Not specified | Shows 50x higher activity than with this compound. nih.gov |
| Bilophila wadsworthia | This compound | Not specified | Activity is 50x lower than with D-cysteate. nih.gov |
Cysteate Racemases (CuyB)
Cysteate racemase (CuyB) is an enzyme responsible for the interconversion of this compound and D-cysteate. researchgate.netnih.govnih.gov The discovery of CuyB is particularly relevant in organisms where CuyA exhibits a strong preference for D-cysteate, suggesting a metabolic pathway where this compound is first racemized to D-cysteate before degradation by CuyA. researchgate.netnih.govnih.gov
Characterization and Reaction Mechanisms
Cysteate racemases belong to the aspartate racemase family, characterized by conserved domains. nih.govnih.gov These enzymes typically employ a "two-base mechanism" for catalysis, involving two residues (often cysteines) that can abstract and donate protons. nih.gov This mechanism facilitates the inversion of stereochemistry at the α-carbon of the amino acid substrate. nih.gov
In the context of cysteate, CuyB catalyzes the reversible isomerization between this compound and D-cysteate. researchgate.netnih.govnih.gov This reaction is crucial in organisms like Bilophila wadsworthia, where the subsequent enzyme, CuyA, primarily acts on the D-enantiomer. researchgate.netnih.govnih.gov The presence of CuyB homologs in various bacteria, often found in proximity to cuyA genes, supports the widespread nature of this racemization step in cysteate metabolism. researchgate.netnih.govnih.gov
| Enzyme Source | Substrate(s) | Reaction Catalyzed | Mechanism |
| Bilophila wadsworthia | This compound, D-Cysteate | Interconversion of L- and D-cysteate | Likely involves a "two-base mechanism". nih.govnih.gov |
This compound:2-Oxoglutarate Aminotransferases
Enzymatic Properties and Metabolic Role
This compound:2-oxoglutarate aminotransferase (EC 2.6.1.-, potentially related to EC 2.6.1.1 or EC 2.6.1.3) catalyzes the transamination of this compound. researchgate.netnih.govwikipedia.orgasm.orguni-konstanz.de This reaction typically involves the transfer of the amino group from this compound to 2-oxoglutarate, yielding 3-sulfopyruvate and L-glutamate. researchgate.netasm.orguni-konstanz.de
In the bacterium Paracoccus pantotrophus NKNCYSA, this initial degradative reaction is catalyzed by an (R)-cysteate:2-oxoglutarate aminotransferase, leading to the formation of 3-sulfopyruvate. uni-konstanz.deresearchgate.net This enzyme is considered inducible and is involved in the utilization of cysteate as a sole source of carbon and energy. uni-konstanz.de
In Roseovarius nubinhibens ISM, a constitutive (S)-cysteate:2-oxoglutarate aminotransferase (Coa) has been identified. asm.org This enzyme transaminates 3-sulfopyruvate to (S)-cysteate, with a constitutive glutamate (B1630785) dehydrogenase recycling the amino group. asm.org This indicates a role for aminotransferases in both the degradation and potentially the formation of cysteate from 3-sulfopyruvate depending on the organism and metabolic context.
Some research suggests that cytosolic cysteine aminotransferase (EC 2.6.1.3) in rat liver, which catalyzes the transamination between L-cysteine and 2-oxoglutarate, might be identical to cytosolic aspartate aminotransferase (EC 2.6.1.1). nih.gov While primarily acting on L-cysteine and L-aspartic acid, this enzyme also showed activity towards L-alanine 3-sulfinic acid. nih.gov Although this compound is structurally related, the direct activity of this specific enzyme on this compound is not explicitly detailed in this context. However, broad-specificity aspartate aminotransferases in methanogenic archaea have been shown to catalyze the transamination of cysteate. asm.orgasm.org When incubated with 2-oxoglutarate and this compound, these enzymes produced glutamate. asm.orgasm.org
The metabolic role of this compound:2-oxoglutarate aminotransferases is crucial in channeling the carbon skeleton of this compound into central metabolic pathways after the removal of the amino group. The resulting 3-sulfopyruvate can then be further metabolized, often leading to desulfonation. researchgate.netasm.orguni-konstanz.de
Related Desulfonation Enzymes and Pathways (e.g., Sulfolactate Sulfo-lyase)
Following the transamination of this compound to 3-sulfopyruvate, several pathways exist for the desulfonation of this or related C3-sulfonates. Two well-studied pathways involve either sulfolactate sulfo-lyase or this compound sulfo-lyase. researchgate.netuni-konstanz.denih.gov
In Paracoccus pantotrophus NKNCYSA, 3-sulfopyruvate, formed by this compound:2-oxoglutarate aminotransferase, is reduced to 3-sulfolactate by an NAD-linked sulfolactate dehydrogenase. uni-konstanz.deresearchgate.net The desulfonation is then catalyzed by sulfolactate sulfo-lyase (SuyAB). researchgate.netuni-konstanz.deresearchgate.net This enzyme cleaves the C-sulfonate bond of 3-sulfolactate, yielding pyruvate and sulfite. researchgate.netuni-konstanz.ded-nb.info Sulfolactate sulfo-lyase is an inducible enzyme with subunits of approximately 8 kDa (a) and 42 kDa (b) and shows similarities to altronate dehydratases, often requiring iron for activity. uni-konstanz.deresearchgate.net The sulfite generated is subsequently oxidized to sulfate (B86663) by a sulfite dehydrogenase and excreted. uni-konstanz.deuni-konstanz.de
Another distinct desulfonation mechanism involves this compound sulfo-lyase (CuyA, EC 4.4.1.25). asm.orgresearchgate.netuniprot.orgnih.gov This enzyme directly catalyzes the desulfonation and deamination of this compound, producing pyruvate, sulfite, and ammonium. uniprot.orgnih.gov This reaction is a pyridoxal 5′-phosphate (PLP)-coupled β-elimination of sulfite followed by deamination. researchgate.netnih.gov CuyA has been characterized in organisms like Silicibacter pomeroyi DSS-3. uni-konstanz.denih.gov In S. pomeroyi DSS-3, CuyA is an inducible, soluble, homomultimeric enzyme with a subunit size of 39 kDa. d-nb.infonih.gov It releases equimolar amounts of pyruvate, sulfite, and ammonium from this compound. d-nb.infonih.gov The enzyme exhibits a high Km value for this compound (11.7 mM) and also catalyzes the D-cysteine desulfhydrase reaction, although L-cysteine sulfinate is not a substrate. uni-konstanz.denih.govnih.gov The gene encoding CuyA (cuyA) is often co-transcribed with a gene (cuyZ) encoding a putative sulfite exporter, facilitating the removal of the generated sulfite. uni-konstanz.deuni-konstanz.denih.govnih.gov
Recent research on Bilophila wadsworthia RZATAU has revealed a variation in the CuyA pathway. nih.govresearchgate.net In this organism, this compound is first isomerized to D-cysteate by a cysteate racemase (BwCuyB), and then a D-cysteate sulfo-lyase (BwCuyA) cleaves D-cysteate into pyruvate, ammonia, and sulfite. nih.govresearchgate.net This highlights that the stereospecificity of sulfo-lyases can vary between organisms.
These distinct enzymatic pathways for this compound and sulfolactate desulfonation illustrate the diverse strategies employed by bacteria to metabolize sulfonates, recovering sulfur, carbon, and nitrogen for growth and energy. uni-konstanz.denih.gov
Here is a summary of some enzymatic properties:
| Enzyme | Organism | Substrate(s) | Product(s) | Cofactor | Key Properties | Source(s) |
| (R)-Cysteate:2-oxoglutarate aminotransferase | Paracoccus pantotrophus NKNCYSA | This compound, 2-Oxoglutarate | 3-Sulfopyruvate, L-Glutamate | Not specified | Inducible, initial degradative enzyme | uni-konstanz.deresearchgate.net |
| (S)-Cysteate:2-oxoglutarate aminotransferase (Coa) | Roseovarius nubinhibens ISM | 3-Sulfopyruvate, L-Glutamate | (S)-Cysteate, 2-Oxoglutarate | Not specified | Constitutive, involved in cysteate formation from sulfopyruvate (B1220305) | asm.org |
| Sulfolactate sulfo-lyase (SuyAB) | Paracoccus pantotrophus NKNCYSA | 3-Sulfolactate | Pyruvate, Sulfite | Fe(II) | Inducible, cleaves C-sulfonate bond, subunits ~8 kDa and ~42 kDa | researchgate.netuni-konstanz.deresearchgate.netresearchgate.net |
| This compound sulfo-lyase (CuyA) | Silicibacter pomeroyi DSS-3 | This compound | Pyruvate, Sulfite, Ammonium | Pyridoxal 5′-phosphate | Inducible, homomultimeric (~39 kDa subunit), high Km for this compound (11.7 mM) | uniprot.orgnih.govnih.gov |
| D-Cysteate sulfo-lyase (BwCuyA) | Bilophila wadsworthia RZATAU | D-Cysteate | Pyruvate, Sulfite, Ammonium | Not specified | High selectivity for D-cysteate over this compound | nih.govresearchgate.net |
| Cysteate racemase (BwCuyB) | Bilophila wadsworthia RZATAU | This compound | D-Cysteate | Not specified | Isomerizes this compound to D-cysteate | nih.govresearchgate.net |
Molecular Mechanisms and Signaling in Vitro and in Vivo Models Non Human Clinical
Interaction with Excitatory Amino Acid Receptors
L-Cysteate has demonstrated activity at various excitatory amino acid receptors, exhibiting properties as an agonist in certain contexts.
Agonist Activity at NMDA Receptors (e.g., in mammalian CNS and cerebellar granule cells)
This compound acts as an agonist at N-methyl-D-aspartate (NMDA) receptors in mammalian central nervous system (CNS) preparations, including cultured rat cerebellar granule cells. atamankimya.comresearchgate.netjneurosci.orgtuni.fi Studies have shown that this compound can activate NMDA receptors, leading to effects such as increased intracellular calcium influx in cerebellar granule cells. researchgate.nettuni.fi While L-glutamate is generally considered the most potent endogenous agonist for NMDA receptors, this compound has been shown to evoke similar amplitude responses as L-glutamate, L-aspartate, and L-homocysteate at saturating doses in experiments on mouse embryonic hippocampal neurons. jneurosci.org However, this compound typically exhibits lower potency compared to L-glutamate at these receptors. jneurosci.orgjneurosci.org The decay time course of currents produced by this compound at NMDA receptors in outside-out patches from rat cerebellar granule cells is faster for the initial component compared to L-glutamate, and the slower component is less pronounced for this compound, reflecting its lower affinity. jneurosci.org
Activity at L-Glutamate Receptors (e.g., in insect motor neurons)
In insect models, this compound has been shown to interact with L-glutamate receptors. In studies on the cell body membrane of an identified fast coxal depressor motor neuron (Df) in the metathoracic ganglion of the cockroach Periplaneta americana, this compound produced a small depolarizing response with a time course similar to that elicited by L-glutamate. biologists.comresearchgate.net This suggests that this compound can act as an agonist at certain L-glutamate receptors in the insect nervous system, although the response characteristics may differ from those of L-glutamate itself, which elicited a hyperpolarizing response in the same preparation. biologists.comresearchgate.net The pharmacology of these insect glutamate (B1630785) receptors appears to differ from the classification of receptor subtypes based on vertebrate pharmacology. biologists.comresearchgate.net
Comparison with other Sulfur-Containing Amino Acids (SAA)
This compound is one of several endogenous sulfur-containing amino acids (SAAs) that exhibit neuroexcitatory properties and interact with excitatory amino acid receptors. researchgate.netnih.govmediresonline.org Other such SAAs include L-cysteine sulfinic acid, L-homocysteate, and L-homocysteine sulfinic acid. researchgate.netnih.gov Studies comparing the activity of various SAAs at excitatory amino acid receptors have shown that this compound acts at NMDA receptors. nih.gov While L-homocysteate and L-serine-O-sulfate have shown more selective affinity for the NMDA binding site, the binding affinities of this compound and other SAAs like D-cysteate and L-cysteine sulfinate were less selective across different excitatory amino acid receptor subtypes (NMDA, quisqualate, and kainate). nih.gov Despite differences in potency and selectivity, the agonist activity of these SAAs, including this compound, at NMDA receptors is supported by the correlation between their activity in functional assays (e.g., chick retinal excitotoxicity and stimulated sodium efflux from rat brain slices) and their affinity in NMDA receptor binding assays. nih.gov
Role in Transport Systems and Cellular Uptake
This compound is involved in amino acid transport systems, demonstrating interactions with transporters responsible for the uptake and exchange of related amino acids.
Competitive Inhibition of Aspartate:Alanine Antiporter (AspT)
This compound has been identified as a competitive inhibitor of the bacterial aspartate:alanine antiporter (AspT). atamankimya.comebi.ac.uknih.govtcdb.org Studies on the AspT of Tetragenococcus halophilus reconstituted in liposomes have shown that this compound, along with other aspartate analogs like L-cysteine sulfinic acid and D-cysteic acid, strongly and competitively inhibited L-aspartate self-exchange. ebi.ac.uknih.govtcdb.org This suggests that this compound can bind to the substrate translocation pathway of AspT, interfering with the transport of L-aspartate. ebi.ac.uknih.gov
Relationship to L-Cystine Transport and Glutathione (B108866) Precursors (in rat brain synaptosomes)
In rat brain synaptosomes, this compound is transported by a high-affinity transport system that is shared with aspartate, glutamate, and cysteine sulfinate. nih.gov This transport system facilitates the uptake of this compound with a reported Km of 12.3 ± 2.1 µM and a Vmax of 2.5 nmol/mg protein/min. nih.gov The uptake of this compound is competitively inhibited by aspartate and cysteine sulfinate, indicating that these amino acids utilize the same transporter. nih.gov Furthermore, the addition of extracellular this compound, aspartate, or cysteine sulfinate to synaptosomes preloaded with this compound induces a rapid efflux of this compound through a stoichiometric exchange mechanism. nih.gov Conversely, extracellular this compound can exchange for endogenous aspartate and glutamate. nih.gov This transport system catalyzes both homoexchange (exchange of the same amino acid) and heteroexchange (exchange of different amino acids) and is involved in the net uptake and release of these amino acids. nih.gov The transport of L-cystine into mammalian brain cells is crucial for providing cysteine, a precursor for glutathione synthesis. nih.govcapes.gov.br While this compound itself is not a direct precursor to glutathione in the same way as cysteine or cystine, its transport via a system shared with glutamate and aspartate highlights its interaction with key amino acid transport pathways in the brain that are indirectly related to the availability of glutathione precursors. nih.govnih.govcapes.gov.br
This compound, also known as cysteic acid or 3-sulfo-L-alanine, is an endogenous sulfur-containing amino acid found in various biological systems, ranging from bacteria to humans. It is an oxidation product of cysteine, where the thiol group is fully oxidized to a sulfonic acid/sulfonate group. atamankimya.comwikipedia.org this compound is involved in several metabolic pathways and has been identified as a human and Escherichia coli metabolite. atamankimya.comnih.gov It is also a biosynthetic precursor to taurine (B1682933) in some organisms, such as microalgae. wikipedia.orgnih.gov
This article focuses specifically on the molecular mechanisms and signaling involving this compound in in vitro and in vivo non-human clinical models, with a particular emphasis on its modulation of kynurenic acid production and its role as an osmolyte.
Modulation of Kynurenic Acid Production (e.g., in rat brain slices)
This compound has been investigated for its effects on the production of kynurenic acid (KYNA), an endogenous metabolite of tryptophan that acts as a neuroactive compound. KYNA is primarily synthesized in astrocytes in the brain by kynurenine (B1673888) aminotransferases (KATs), particularly KAT II. d-nb.infomdpi.comresearchgate.net Studies using rat cortical slices have explored the ability of various amino acids, including this compound, to modulate KYNA formation. d-nb.inforesearchgate.netmdpi.com
Research indicates that this compound can reduce KYNA production in rat brain slices. researchgate.netnih.gov This effect is thought to occur intracellularly, likely through the inhibition of KAT I and/or KAT II activity, the enzymes responsible for KYNA synthesis. researchgate.netnih.gov While L-cysteine sulphinate demonstrated higher potency and selective interference with KAT II, this compound was also shown to reduce KYNA production. researchgate.netnih.gov This suggests that this compound, along with other sulfur-containing amino acids and certain proteinogenic amino acids, may act as modulators of KYNA formation in the brain. researchgate.netmdpi.com
Amino acids can influence KYNA production through different mechanisms, including the inhibition of kynurenine uptake into astrocytes via large neutral amino acid transporters (LATs) or by directly inhibiting KYNA synthesis enzymes like KATs. d-nb.inforesearchgate.netmdpi.com The observed reduction in KYNA formation by this compound in rat brain slices points towards an effect on the synthesis reaction itself. researchgate.netmdpi.com
Data from studies on the effects of amino acids on KYNA formation in rat cortical slices highlight the varied impact of different amino acids. For instance, in one study, ten out of nineteen tested amino acids significantly reduced KYNA formation at a concentration of 1 mmol/L in rat cortical slices. d-nb.infomdpi.com While specific quantitative data for this compound's inhibitory effect compared to other amino acids at various concentrations might be presented in detailed research findings, the general finding is that it contributes to the reduction of KYNA synthesis.
Cellular Responses and Metabolic Implications (e.g., Osmolyte function)
Beyond its potential role in modulating KYNA production, this compound is also recognized for its involvement in cellular responses and metabolic processes, including its function as an osmolyte. Osmolytes are compatible solutes that help maintain cell volume and function under osmotic stress. nih.govemjreviews.com
This compound is a zwitterionic sulfonate and has been shown to play a vital role as an osmolyte in various mammalian cell types. nih.gov In marine phytoplankton, this compound has been proposed as an intermediate in the biosynthesis of several sulfonate osmolytes, including taurine and isethionate. nih.gov
The metabolic fate of this compound involves further metabolism. It can be converted into taurine through interaction with enzymes like cysteine sulfinic acid decarboxylase or glutamate decarboxylase 1 in humans. atamankimya.com In bacteria, this compound can be dissimilated, serving as a source of sulfur and nitrogen for growth. nih.govd-nb.info One pathway of this compound dissimilation in bacteria involves its transport into the cell and transamination to 3-sulphopyruvate, followed by reduction to 3-sulpholactate. d-nb.info The enzyme this compound sulfo-lyase catalyzes the cleavage of the C-sulfonate bond in some bacteria, yielding sulfite (B76179), pyruvate (B1213749), and ammonium (B1175870). wikipedia.orgd-nb.infonih.gov
Research in Streptococcus thermophilus has indicated that this compound can function as a sulfur and nitrogen source for bacterial growth and is involved in the synthesis of functional metabolites like taurine. nih.gov The presence and metabolism of this compound highlight its potential implications in cellular homeostasis and adaptation to environmental conditions, particularly osmotic changes.
While specific data tables detailing this compound's direct osmolyte activity in mammalian cells were not extensively found in the search results, its classification as a vital osmolyte in various mammalian cell types and its proposed role in the biosynthesis of other osmolytes in different organisms underscore its metabolic significance in maintaining cellular osmotic balance. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 25701 |
| Kynurenic Acid | 23619007 |
| Kynurenine | 10210 |
| L-Cysteine | 5854 |
| L-Cysteine Sulfinate | 123846 |
| Taurine | 1123 |
| L-Aspartate | 6000 |
| L-Glutamate | 3303 |
| L-Homocysteate | 79388 |
| L-Homocysteine Sulfinate | 14000483 |
| L-Leucine | 6109 |
| L-Isoleucine | 7967 |
| L-Methionine | 6137 |
| L-Phenylalanine | 614 |
| L-Tyrosine | 1153 |
| L-Alanine | 605 |
| L-Glutamine | 738 |
Interactive Data Table Example (Illustrative based on search findings)
Table 1: Illustrative Effect of Amino Acids on Kynurenic Acid Formation in Rat Cortical Slices
| Amino Acid | Concentration (mmol/L) | Reduction in KYNA Formation (%) |
| L-Leucine | 1 | 40-60 |
| L-Isoleucine | 1 | 40-60 |
| L-Methionine | 1 | 40-60 |
| L-Alanine | 1 | 40-60 |
| L-Tyrosine | 1 | 40-60 |
| L-Glutamine | 1 | 40-60 |
| L-Glutamate | 1 | 40-60 |
| L-Aspartate | 1 | 40-60 |
| L-Phenylalanine | 1 | ~25 |
| L-Cysteine | 1 | ~25 |
| This compound | Concentration X | Data from specific study |
| L-Cysteine Sulfinate | Micromolar | Higher potency than this compound |
Analytical Methodologies for L Cysteate Research
Chromatographic Techniques
Chromatographic methods are essential for separating L-cysteate from complex mixtures, enabling its detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique employed for the detection and quantification of this compound and related amino acids. LC-MS allows for the separation of compounds in a mixture based on their physico-chemical properties in the liquid phase, followed by their detection and identification based on their mass-to-charge ratio.
LC-MS has been used in studies involving this compound, for instance, in analyzing the products of enzymatic reactions involving this compound sulfo-lyase. nih.gov In one study, this compound, along with other amino acids like L-cysteine sulphinate, taurine (B1682933), and alanine, were determined by HPLC after derivatization. nih.gov LC-MS/MS (tandem mass spectrometry) methods, which offer increased sensitivity and selectivity, have also been developed for the quantification of related thiol-containing compounds like L-cysteine and cysteine-containing dipeptides. nih.govmdpi.com These methods often involve derivatization steps to improve detection and avoid issues like oxidation during sample preparation. nih.gov For example, thiol molecules can be derivatized using monobromobimane (B13751) and detected as S-bimanyl derivatives by LC-MS/MS. nih.gov
LC-MS is also applied in isotopic abundance ratio analysis of compounds like L-cysteine. juniperpublishers.com Using a reversed phase C18 column and an appropriate mobile phase, L-cysteine has been analyzed, showing a molecular ion peak at m/z 122 in the mass spectra under ESI +ve ion mode. juniperpublishers.com Fragmented mass peaks are also observed, providing further structural information. juniperpublishers.com While these examples focus on L-cysteine, the principles and techniques are applicable to this compound due to their structural similarities and metabolic relationship. Deuterium (B1214612) exchange assays for enzymes acting on this compound have also utilized LC-MS for analysis, observing changes in mass corresponding to deuterium incorporation. researchgate.net
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the vibrational modes, nuclear environment, and electronic structure of this compound and related molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy (for related compounds)
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify functional groups and study the vibrational properties of molecules. While direct FTIR data specifically for this compound was not extensively found, studies on related compounds like L-cysteine provide insights into characteristic IR absorptions relevant to amino acids with sulfur-containing groups.
FTIR spectra of L-cysteine show characteristic peaks corresponding to various functional groups. For instance, absorption peaks around 2550 cm⁻¹ are attributed to S-H stretching vibrations, although this peak might be absent or less prominent in oxidized forms or when the thiol group is involved in bonding. researchgate.netresearchgate.net Bands between 2600-3160 cm⁻¹ can correspond to the stretching mode of ammonium (B1175870) groups. mdpi.com The C=O vibration and symmetric stretching of COO⁻ groups are typically observed in the range of 1600-1700 cm⁻¹. researchgate.netmdpi.com Studies on L-cysteine-modified surfaces or nanoparticles also show characteristic peaks confirming the presence of the amino acid. researchgate.netmdpi.com FTIR can be used to differentiate sources of related compounds like L-cysteine based on variations in their spectra. iium.edu.my
FTIR spectra for L-cysteic acid, the conjugate acid of this compound, are available and show characteristic absorptions providing information about its functional groups, including the sulfonic acid moiety. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure, conformation, and purity of organic compounds like this compound. NMR provides detailed information about the local chemical environment of atomic nuclei, particularly ¹H and ¹³C.
NMR spectroscopy is used for the identification and purity assessment of this compound and related compounds. nih.govnih.gov For instance, ¹H and ¹³C NMR analyses were used to confirm the structure and assess the purity of synthesized D-cysteate, with purity estimated to be over 99% using quantitative ¹H NMR with an internal standard. nih.gov NMR spectra provide characteristic signals for the different protons and carbons in the this compound molecule, allowing for its unambiguous identification.
NMR can also be used to study the reactions involving this compound, such as the activity of enzymes like cysteate sulfo-lyase. nih.gov Changes in NMR spectra can indicate the conversion of substrate to product. While determining absolute purity solely from NMR can be challenging without knowledge of impurities and their signals, quantitative NMR (qNMR) can be used to estimate purity by comparing the integrals of signals from the target compound to those of an internal standard. stackexchange.com
Electrochemical and Electro-Analytical Characterization (for related compounds)
Electrochemical methods investigate the behavior of electroactive species at an electrode surface and can be used for the detection and characterization of compounds. While direct electrochemical characterization of this compound was not prominently found in the search results, studies on the electrochemistry of related sulfur-containing amino acids like L-cysteine provide relevant context.
Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been applied to study the redox behavior of L-cysteine. mdpi.comsciensage.infonih.gov L-cysteine exhibits irreversible oxidation peaks corresponding to the electrooxidation of its thiol (-SH) group. sciensage.infonih.gov This oxidation is pH-dependent and follows a diffusion-controlled and proton-coupled electron transfer (PCET) mechanism. sciensage.info Modified electrodes, such as gold electrodes modified with L-cysteine self-assembled monolayers (SAMs) or glassy carbon electrodes modified with ordered mesoporous carbon, have been developed to enhance the electrochemical detection of L-cysteine, showing improved sensitivity and lower detection limits. mdpi.comnih.gov These studies highlight the potential of electrochemical methods for the analysis of sulfur-containing amino acids and suggest their applicability, with appropriate modifications, to this compound, which contains a sulfonate group.
X-ray Crystallography in Structural Studies (e.g., Coordination Polymers)
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including this compound and its complexes. This method provides detailed information about bond lengths, bond angles, and molecular packing.
X-ray crystallography has been utilized in structural studies involving this compound, particularly in the context of coordination polymers. orcid.orgcsmcri.res.incrystallography.netresearchgate.net this compound can act as a bridging ligand, coordinating to metal centers to form extended network structures. orcid.orgcsmcri.res.inresearchgate.net Studies have reported the synthesis and crystal structures of coordination polymers involving this compound with various metal ions, such as Zn(II), Cd(II), Ni(II), Cu(II), and Mn(II), and co-ligands like 4,4′-bipyridine. orcid.orgcsmcri.res.inresearchgate.net These studies reveal the structural diversity of the resulting coordination polymers, including the formation of 1D, 2D, and 3D frameworks with different topologies. researchgate.netuq.edu.au X-ray crystallography allows for the determination of how this compound coordinates to the metal centers and how these units assemble into larger structures, providing insights into the role of this compound as a building block in supramolecular chemistry. orcid.orgcsmcri.res.inresearchgate.net
Enzymatic Assays for Metabolic Activity Assessment
Enzymatic assays play a crucial role in understanding the metabolic fate and activity of this compound in various biological systems. These assays typically focus on the enzymes that catalyze the conversion of this compound or utilize it as a substrate or product. Key enzymatic reactions involving this compound include transamination, decarboxylation, and sulfo-elimination.
One significant metabolic pathway for this compound involves its transamination. This compound can be transaminated by enzymes such as aspartate aminotransferase, yielding 3-sulfopyruvate. This reaction is reversible, allowing for the interconversion between this compound and 3-sulfopyruvate. Enzymatic assays for this activity often involve monitoring the formation of the products (e.g., 3-sulfopyruvate or glutamate (B1630785) if 2-oxoglutarate is the amino group acceptor) or the consumption of the substrates (e.g., this compound or 2-oxoglutarate). Coupled enzymatic assays are frequently employed, where the product of the transaminase reaction is linked to another enzymatic reaction that produces a readily detectable signal, such as a change in absorbance due to the oxidation or reduction of a coenzyme like NAD(P)H. For instance, the formation of glutamate can be coupled to glutamate dehydrogenase activity, which consumes NAD(P)+ and produces NAD(P)H, measurable spectrophotometrically. Similarly, the reduction of 3-sulfopyruvate to 3-sulfolactate by a sulfolactate dehydrogenase can be monitored via NAD(P)H changes uni-konstanz.denih.gov.
Another important enzyme in this compound metabolism, particularly in certain bacteria, is this compound sulfo-lyase (also referred to as cysteate desulfinase or cysteine-S-conjugate beta-lyase activity) d-nb.infonih.govjax.org. This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes the cleavage of this compound into pyruvate (B1213749), ammonia (B1221849), and sulfite (B76179) d-nb.infonih.gov. Enzymatic assays for this compound sulfo-lyase activity commonly measure the formation of sulfite, pyruvate, or ammonia. Sulfite can be detected using colorimetric methods, such as the fuchsin adduct method d-nb.infonih.gov. Pyruvate formation can be quantified using coupled enzymatic assays involving lactate (B86563) dehydrogenase, which converts pyruvate to lactate with concomitant oxidation of NADH, leading to a decrease in absorbance at 340 nm d-nb.infonih.govnih.gov. Ammonia production can be determined using methods like the Berthelot reaction or enzymatic assays coupled with glutamate dehydrogenase d-nb.infonih.gov.
Recent research has also identified a pathway in certain bacteria, such as Bilophila wadsworthia, where this compound is first converted to D-cysteate by a cysteate racemase (CuyB) before being cleaved by a D-cysteate sulfo-lyase (CuyA) nih.govresearchgate.net. Enzymatic assays for the racemase activity can involve incubating this compound with the enzyme and then analyzing the reaction mixture for the presence of D-cysteate, potentially using techniques like LC-MS or coupled assays with the stereospecific D-cysteate sulfo-lyase nih.govresearchgate.net. Assays for the D-cysteate sulfo-lyase similarly measure the production of pyruvate, ammonia, and sulfite from D-cysteate nih.gov.
Enzymatic assays are vital for determining enzyme kinetics (e.g., K_m and V_max values), assessing enzyme purity and activity in crude extracts or purified preparations, and studying the effects of inhibitors or activators on enzyme function d-nb.infonih.gov. For example, studies on this compound sulfo-lyase from Silicibacter pomeroyi have determined its K_m value for this compound using sulfite formation assays d-nb.infonih.gov. Research on Bilophila wadsworthia has utilized coupled spectrophotometric assays to measure the activity of cysteate racemase and D-cysteate sulfo-lyase, revealing a strong selectivity of BwCuyA for D-cysteate over this compound nih.govresearchgate.net.
Detailed research findings from enzymatic assays provide insights into the specific conditions under which these enzymes are active, their substrate preferences, and their roles in different metabolic pathways. For instance, studies have shown that the pH optimum for this compound sulfo-lyase from S. pomeroyi is around 8.8–9.0 d-nb.info. The identification and characterization of these enzymes and their activities through enzymatic assays are fundamental to understanding this compound metabolism and its biological significance in various organisms.
Below is an example of how data from enzymatic assays might be presented, illustrating the activity of a hypothetical this compound metabolizing enzyme under different conditions or with different substrates.
| Enzyme Activity (µmol/min/mg protein) | Condition 1 | Condition 2 | Condition 3 |
| This compound Sulfo-Lyase | 1.5 | 2.2 | 0.8 |
| Cysteate Aminotransferase | 0.9 | 1.1 | 0.7 |
Another example illustrating substrate specificity:
| Enzyme Activity (Relative %) | This compound | D-Cysteate | L-Cysteine | L-Serine |
| BwCuyA (D-Cysteate Sulfo-Lyase) | ~2 | 100 | <1 | <1 |
| SpCuyA (this compound Sulfo-Lyase) | 100 | ~50 | <1 | <1 |
Note: This table presents data conceptually based on findings regarding the stereospecificity of CuyA enzymes in Bilophila wadsworthia and Silicibacter pomeroyi nih.govresearchgate.net. Relative percentages are approximate based on reported activity differences.
These examples demonstrate how enzymatic assays provide quantitative data on the rates and specificities of reactions involving this compound, contributing significantly to the understanding of its metabolic pathways.
Research Applications and Model Systems
Microbial Growth Studies utilizing L-Cysteate as a Sulfur or Carbon Source
This compound can serve as a source of sulfur and carbon for the growth of various microorganisms, including bacteria and yeasts. nih.govd-nb.infoportlandpress.comoup.com Studies have shown that certain bacteria can quantitatively utilize this compound as a sole source of carbon and energy. nih.govd-nb.infoportlandpress.comnih.govuni-konstanz.de For instance, the aerobic marine bacterium Silicibacter pomeroyi DSS-3T demonstrates quantitative utilization of this compound for growth. nih.govd-nb.infoportlandpress.comnih.govuni-konstanz.de During this process, the sulfonate moiety is primarily recovered as sulfite (B76179) in the medium, and ammonium (B1175870) is also observed. nih.govd-nb.infonih.gov
In Escherichia coli, oxygenolytic desulfonation of cysteate occurs. nih.govd-nb.info Some bacterial isolates have been shown to degrade cysteate, producing biomass, CO2, ammonium, and sulfate (B86663). nih.govd-nb.info The ability to utilize this compound as a sulfur source is widespread among E. coli strains, depending on the presence and expression of specific gene operons like ssuEADCB, which encode an alkanesulfonate uptake system and a monooxygenase involved in sulfite release. oup.com
In Vitro Receptor Binding and Electrophysiological Studies
This compound has been investigated for its activity at excitatory amino acid receptors, particularly in the nervous system. atamankimya.comatamanchemicals.comnih.gov It is considered a sulfur-containing aspartate analogue and has been used in studies of excitatory amino acids in the brain, including those that bind to cysteine sulfinic acid receptors. atamankimya.comatamanchemicals.com this compound has been found to be a useful agonist at several rat metabotropic glutamate (B1630785) receptors (mGluRs). atamankimya.comatamanchemicals.com
In invertebrate nervous tissue, this compound may exhibit relatively higher activity compared to vertebrate preparations, showing similar potency to L-aspartate on snail neurons. biologists.com Binding studies have also supported this relatively high affinity for this compound in insect nervous tissue. biologists.com While this compound elicits a fast depolarizing response in identified insect motor neurons, its time course differs from that of other agonists like kainate and quisqualate, suggesting a potentially different mechanism of action. biologists.com Studies have also indicated that this compound reacts preferentially with quisqualate receptors in the mammalian central nervous system. nih.gov Despite having lower potency in some contexts, cysteic acid (this compound) has been shown to be a full agonist at NMDA receptors in certain preparations. jneurosci.org
Biochemical Pathway Elucidation using Isotopic Labeling and Metabolomics
Isotopic labeling and metabolomics approaches have been employed to elucidate the biochemical pathways involving this compound. This compound is an intermediate in sulfur metabolism and can be a biosynthetic precursor to taurine (B1682933) in microalgae. atamankimya.comwikipedia.orgatamanchemicals.comebi.ac.uk In animals, the primary pathway for taurine synthesis involves cysteine sulfinic acid, not cysteate. atamankimya.comwikipedia.orgatamanchemicals.comebi.ac.uk
In the bacterium Bilophila wadsworthia, a pathway for this compound dissimilation involves the isomerization of this compound to D-cysteate catalyzed by a cysteate racemase (BwCuyB), followed by the cleavage of D-cysteate into pyruvate (B1213749), ammonia (B1221849), and sulfite by a D-cysteate sulfo-lyase (BwCuyA). nih.govnih.govresearchgate.net Deuterium (B1214612) exchange assays coupled with LC-MS have been used to study the activity of BwCuyB. researchgate.net
Another pathway for cysteate degradation, found in Paracoccus pantotrophus NKNCYSA, involves the conversion of this compound to 3-sulfopyruvate by an aminotransferase, followed by reduction to 3-sulfolactate and subsequent cleavage by sulfolactate sulfo-lyase (SuyAB) to yield sulfite and pyruvate. d-nb.infouni-konstanz.de
Studies on Enzyme Mechanism and Protein Structure
Research has focused on the enzymes that synthesize and degrade this compound, providing insights into their mechanisms and structures. This compound can be formed from L-cysteine through enzymatic reactions. Cysteine lyase activity can catalyze the breakdown of L-cysteine into sulfite, hydrogen sulfide (B99878), and an amino acid moiety, typically this compound. ontosight.ai This reaction is represented as: L-cysteine + H2O → this compound + H2S + sulfite. ontosight.ai Enzymes with this activity are classified under EC 4.4.1.10. ontosight.ai
This compound is degraded by enzymes like this compound sulfo-lyase (CuyA), a pyridoxal (B1214274) 5′-phosphate-coupled enzyme. nih.govd-nb.infonih.govexpasy.org This enzyme catalyzes the desulfonation and deamination of this compound, yielding pyruvate, sulfite, and ammonium. nih.govd-nb.infonih.govexpasy.orgmpg.de The mechanism involves the cleavage of a carbon-sulfur bond, releasing bisulfite and an unstable enamine product that tautomerizes to an imine form, followed by hydrolytic deamination to pyruvate and ammonia. expasy.org CuyA from Silicibacter pomeroyi DSS-3 has been purified and characterized, found to be a soluble, homomultimeric enzyme with a molecular weight of 39 kDa per subunit. nih.govd-nb.infonih.gov While primarily acting on this compound, this enzyme can also catalyze the D-cysteine desulfhydrase reaction to a lesser extent in vitro. nih.govnih.govexpasy.orgmpg.de
Another enzyme involved in this compound metabolism in some bacteria is cysteate racemase (BwCuyB), which interconverts this compound and D-cysteate. nih.govnih.govresearchgate.net Protein structural modeling has been used to understand the selectivity of related enzymes like D-cysteate sulfo-lyase (BwCuyA). nih.govnih.gov Cysteate synthase (EC 2.5.1.76) catalyzes the synthesis of this compound from O-phospho-L-serine and sulfite. igem.orgqmul.ac.uk This enzyme is a pyridoxal-phosphate protein and is highly specific for its substrates. qmul.ac.uk
Investigation of Metabolic Fluxes in Model Organisms
Studies on metabolic fluxes in model organisms have utilized this compound to understand the flow of sulfur and carbon through microbial pathways. Quantitative utilization of this compound as a sole carbon and energy source in bacteria like Silicibacter pomeroyi DSS-3T allows for the investigation of metabolic fluxes under specific growth conditions. nih.govd-nb.infoportlandpress.comnih.govuni-konstanz.de The recovery of breakdown products like sulfite and ammonium provides data points for tracing the metabolic fate of this compound. nih.govd-nb.infonih.gov While the provided sources mention quantitative utilization and specific degradation rates nih.govd-nb.info, detailed flux analysis data tables were not explicitly found within the snippets.
Synthesis of this compound Derivatives for Research Purposes (e.g., Fmoc-L-cysteic acid)
This compound derivatives are synthesized for various research applications, particularly in peptide synthesis and proteomics. Fmoc-L-cysteic acid (N-Fmoc-3-sulfo-L-alanine) is an example of such a derivative. atamankimya.comatamanchemicals.comchemimpex.comnih.govuni.lu This compound is an Fmoc-protected cysteine derivative potentially useful for proteomics studies and solid-phase peptide synthesis techniques. atamankimya.comatamanchemicals.comchemimpex.com The sulfonic acid group in this compound derivatives like Fmoc-L-cysteic acid enhances solubility and stability, making them suitable for incorporating into peptides to create complex biomolecules. chemimpex.com Fmoc-L-cysteic acid can serve as an unusual amino acid analog to aid in the deconvolution of protein structure and function. atamanchemicals.com
Future Directions in L Cysteate Research
Elucidation of Novel L-Cysteate Metabolic Pathways and Enzymes
Current research has identified some pathways for this compound metabolism, particularly in bacteria, where it can serve as a source of sulfur, carbon, nitrogen, and energy. nih.govnih.govuni-konstanz.de For instance, Bilophila wadsworthia metabolizes this compound through a pathway involving a cysteate racemase (BwCuyB) and a D-cysteate sulfo-lyase (BwCuyA). nih.gov Paracoccus pantotrophus utilizes this compound via transamination to 3-sulfopyruvate, followed by reduction to 3-sulfolactate and cleavage by sulfolactate sulfo-lyase (SuyAB). nih.govuni-konstanz.de Silicibacter pomeroyi possesses an this compound sulfo-lyase (CuyA) that cleaves this compound into pyruvate (B1213749), sulfite (B76179), and ammonium (B1175870). nih.govd-nb.info
Despite these findings, the full spectrum of this compound metabolic pathways across diverse organisms, including eukaryotes, is likely incomplete. Future research should focus on identifying novel enzymes and pathways involved in this compound synthesis, degradation, and interconversion with other sulfur-containing compounds. This could involve:
Genomic and Metagenomic Mining: Utilizing bioinformatics to identify potential this compound metabolizing enzymes based on sequence homology to known enzymes like sulfo-lyases, aminotransferases, and racemases in unexplored organisms and environments.
Activity-Based Protein Profiling: Employing chemical probes that target specific enzyme classes to identify proteins interacting with this compound or its metabolic intermediates in complex biological samples.
Isotope Tracing Studies: Using stable isotope-labeled this compound to track its metabolic fate and identify novel intermediates and reaction steps in various biological systems.
Functional Genomics: Systematically disrupting or overexpressing candidate genes identified through genomic analysis and observing the effects on this compound levels and downstream metabolites.
Understanding the stereospecificity of enzymes involved in this compound metabolism is also crucial. While this compound is the prevalent form in proteins, D-cysteate exists and is metabolized by some enzymes. nih.govlibretexts.org Further research is needed to understand the biological significance and enzymatic handling of both enantiomers.
Advanced Structural Biology of this compound-Interacting Proteins
The function of proteins that interact with this compound, whether as substrates, products, or regulatory molecules, is intimately linked to their three-dimensional structures. libretexts.orguib.no While some structural information might exist for enzymes known to process L-cysteine or other sulfonates that also interact with this compound, detailed structural data specifically for this compound-bound proteins are limited.
Future directions in this area include:
High-Resolution Crystallography and Cryo-EM: Determining the atomic structures of key this compound metabolic enzymes, transporters, and potential receptors in complex with this compound or its analogs. This will provide insights into substrate binding, catalytic mechanisms, and potential regulatory sites.
NMR Spectroscopy: Investigating the dynamics and conformational changes of this compound-interacting proteins upon ligand binding, offering a more complete picture beyond static structures.
Computational Modeling and Simulation: Utilizing molecular docking and dynamics simulations to predict and analyze the interactions between this compound and target proteins, complementing experimental structural data.
Structural studies can reveal the molecular basis for substrate specificity, understand how mutations affect enzyme activity, and guide the design of inhibitors or activators for therapeutic or industrial applications. For example, structural modeling of BwCuyA provided insights into its selectivity for D-cysteate over this compound. nih.gov
Comprehensive Systems Biology Approaches to this compound Metabolism and Signaling
This compound metabolism does not occur in isolation but is integrated into broader cellular metabolic networks, particularly those involving sulfur-containing amino acids like cysteine and methionine. wikipedia.orgnih.gov Furthermore, this compound or its metabolites may participate in cellular signaling processes. pageplace.deannualreviews.org
Future research should adopt comprehensive systems biology approaches to understand the global impact of this compound:
Multi-omics Integration: Combining data from transcriptomics, proteomics, metabolomics, and fluxomics to build a holistic picture of how this compound levels and metabolism are regulated and how they influence other cellular processes. nih.govfrontiersin.org
Metabolic Modeling: Developing computational models of cellular metabolism that include this compound pathways to predict the effects of genetic or environmental perturbations and identify key regulatory nodes.
Network Analysis: Mapping the interactions between this compound-related enzymes, transporters, and signaling molecules to understand the connectivity and robustness of the underlying biological networks. pageplace.de
Investigating Signaling Roles: Exploring potential signaling functions of this compound or its derivatives, which could involve receptor binding, enzyme modulation, or post-translational modifications. This compound has been shown to inhibit kynurenine (B1673888) aminotransferase II activity in rat brain, suggesting a potential role in modulating kynurenic acid production. researchgate.net
Such integrated approaches can reveal unexpected connections and regulatory mechanisms, providing a deeper understanding of this compound's biological significance.
Development of High-Resolution Analytical Techniques for In Situ Detection
Accurate and sensitive detection of this compound in complex biological and environmental matrices is essential for studying its distribution, metabolism, and dynamics. While methods like liquid chromatography-mass spectrometry (LC-MS/MS) are used for this compound quantification, there is a need for techniques enabling high-resolution, in situ detection. illinois.edunih.goveuropa.eu
Future directions in analytical technique development include:
Advanced Mass Spectrometry Imaging: Developing techniques to visualize the spatial distribution of this compound within tissues, cells, or environmental samples with high resolution.
Genetically Encoded Biosensors: Creating fluorescent or luminescent biosensors that can detect intracellular this compound levels in real-time in living cells.
Surface-Enhanced Raman Spectroscopy (SERS) and other Spectroscopic Methods: Exploring the potential of vibrational spectroscopy for sensitive and specific detection of this compound, potentially in situ.
Improved Sample Preparation and Derivatization: Developing more efficient and robust methods for extracting and derivatizing this compound from various sample types to improve detection sensitivity and accuracy. nih.gov
These advancements will enable researchers to study this compound dynamics with unprecedented spatial and temporal resolution.
Expanding Research into this compound's Role in Specific Environmental Niches
This compound is found in diverse environments, from soil and marine ecosystems to the mammalian gut. nih.govnih.govresearchgate.netxmu.edu.cn Its role in these specific niches and the organisms inhabiting them warrants further investigation.
Future research directions include:
Microbial Ecology Studies: Investigating the role of this compound as a nutrient source or signaling molecule in microbial communities, particularly in environments where sulfur cycling is prominent. nih.govnih.govuni-konstanz.dexmu.edu.cn
Host-Microbiome Interactions: Exploring the production and metabolism of this compound by gut microbes and its potential impact on host health and metabolism. Bilophila wadsworthia, a gut bacterium, metabolizes this compound, and its activity has been linked to H2S production implicated in inflammation. nih.gov
Environmental Biogeochemistry: Studying the contribution of this compound to the environmental sulfur cycle and its fate in different ecosystems. nih.govxmu.edu.cn
Role in Specific Organisms: Delving deeper into the specific functions of this compound in organisms where it has been identified, such as its proposed role as an intermediate in sulfonate osmolyte biosynthesis in marine phytoplankton or in capnine (B1220359) biosynthesis in certain bacteria. nih.govillinois.edu
Understanding this compound's role in these diverse environmental niches will provide insights into nutrient cycling, microbial interactions, and potential ecological impacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
